rel-(1R,2S)-1,2-Bis(4-fluorophenyl)ethane-1,2-diamine
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Overview
Description
rel-(1R,2S)-1,2-Bis(4-fluorophenyl)ethane-1,2-diamine: is a chiral diamine compound characterized by the presence of two 4-fluorophenyl groups attached to an ethane backbone The compound’s chirality arises from the two stereocenters at the 1 and 2 positions of the ethane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-(1R,2S)-1,2-Bis(4-fluorophenyl)ethane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-fluorobenzaldehyde and a suitable chiral amine.
Formation of Intermediate: The 4-fluorobenzaldehyde undergoes a condensation reaction with the chiral amine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired diamine compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Scaling up the laboratory synthesis methods to produce the compound in larger quantities.
Purification: Employing techniques such as recrystallization or chromatography to purify the compound.
Quality Control: Ensuring the compound meets the required purity and quality standards through rigorous testing.
Chemical Reactions Analysis
Types of Reactions
rel-(1R,2S)-1,2-Bis(4-fluorophenyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or other oxidized derivatives.
Reduction: Further reduction can lead to the formation of more reduced amine derivatives.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while substitution reactions can introduce various functional groups onto the phenyl rings.
Scientific Research Applications
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of rel-(1R,2S)-1,2-Bis(4-fluorophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets. The compound’s chiral nature allows it to interact selectively with enzymes, receptors, or other biomolecules, influencing various biochemical pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1,2-Diphenylethane-1,2-diamine: Similar structure but lacks the fluorine atoms.
1,2-Bis(4-chlorophenyl)ethane-1,2-diamine: Similar structure with chlorine atoms instead of fluorine.
1,2-Bis(4-methylphenyl)ethane-1,2-diamine: Similar structure with methyl groups instead of fluorine.
Uniqueness
rel-(1R,2S)-1,2-Bis(4-fluorophenyl)ethane-1,2-diamine is unique due to the presence of fluorine atoms, which can influence its chemical reactivity, biological activity, and physical properties. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it distinct from other similar compounds.
Biological Activity
rel-(1R,2S)-1,2-Bis(4-fluorophenyl)ethane-1,2-diamine, also known by its CAS number 50648-93-6, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's structure, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C14H14F2N2
- Molecular Weight : 248.271 g/mol
- SMILES Notation : NC@Hc2ccc(F)cc2
- IUPAC Name : (1S,2R)-1,2-bis(4-fluorophenyl)ethane-1,2-diamine
The compound features two fluorinated phenyl groups attached to a central ethane backbone with amine functionalities at both ends. This unique structure contributes to its biological activity.
This compound has been primarily studied for its interaction with the dopamine transporter (DAT), which is crucial in the modulation of dopaminergic signaling. Research indicates that compounds with similar structures can act as DAT inhibitors, potentially offering therapeutic benefits in conditions related to dopamine dysregulation such as addiction and attention deficit hyperactivity disorder (ADHD) .
Pharmacological Studies
A study investigated a series of bis(4-fluorophenyl)methyl derivatives, including this compound. The findings suggested that these compounds exhibit varying affinities for DAT and serotonin transporters (SERT), indicating their potential as dual-action drugs .
Table 1: Binding Affinities of Related Compounds
Compound | DAT Affinity (Ki, nM) | SERT Affinity (Ki, nM) |
---|---|---|
3b | 230 | Not reported |
14a | 23 | Moderate |
This compound | TBD | TBD |
The precise binding affinities for this compound were not disclosed in the available literature but are anticipated to be significant based on the structure-activity relationship (SAR) observed in related compounds.
Case Studies and Research Findings
In a preclinical model assessing the effects of DAT inhibitors on psychostimulant abuse, compounds like this compound demonstrated reduced reinforcing effects of cocaine and methamphetamine without inducing psychostimulant behaviors themselves . This suggests a potential for developing therapeutics aimed at treating substance use disorders.
Additionally, modifications to the piperazine scaffold of similar compounds have shown improvements in metabolic stability and selectivity towards DAT over hERG channels (which are associated with cardiac toxicity), making them safer candidates for further development .
Properties
Molecular Formula |
C14H14F2N2 |
---|---|
Molecular Weight |
248.27 g/mol |
IUPAC Name |
(1R,2S)-1,2-bis(4-fluorophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C14H14F2N2/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10/h1-8,13-14H,17-18H2/t13-,14+ |
InChI Key |
DWKHQEHNAPMAGG-OKILXGFUSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@H]([C@H](C2=CC=C(C=C2)F)N)N)F |
Canonical SMILES |
C1=CC(=CC=C1C(C(C2=CC=C(C=C2)F)N)N)F |
Origin of Product |
United States |
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